molecular formula C15H16N2O3S B2626452 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide CAS No. 897616-13-6

2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2626452
CAS No.: 897616-13-6
M. Wt: 304.36
InChI Key: HLPXDUKXTNHBNN-UHFFFAOYSA-N
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Description

2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Amidation Reaction:

    Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and conductive polymers.

    Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets, providing insights into their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxybenzamido)-N-methylthiophene-3-carboxamide
  • 2-(4-ethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide
  • 2-(4-ethoxybenzamido)benzo[d]thiazole-6-carboxylate

Uniqueness

2-(4-ethoxybenzamido)-N-methylthiophene-3-carboxamide is unique due to the presence of the ethoxybenzamido group, which can influence its electronic properties and reactivity. This makes it distinct from other thiophene derivatives and potentially more suitable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-11-6-4-10(5-7-11)13(18)17-15-12(8-9-21-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPXDUKXTNHBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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